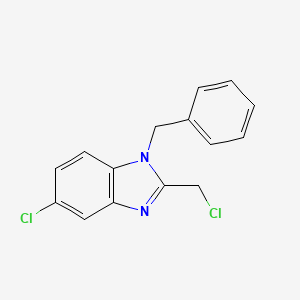![molecular formula C9H6ClNO2 B3388244 Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)- CAS No. 86518-10-7](/img/structure/B3388244.png)
Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)-
Übersicht
Beschreibung
“Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)-” is a chemical compound with the CAS Number: 86518-10-7 . It has a molecular weight of 195.6 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethan-1-one . The InChI code for this compound is 1S/C9H6ClNO2/c1-5(12)8-4-6-7(13-8)2-3-11-9(6)10/h2-4H,1H3 .Physical And Chemical Properties Analysis
The compound “Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)-” has a molecular weight of 195.6 . It is typically stored at room temperature and is usually in powder form .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Behavior
Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)-, has been utilized in the synthesis of novel ligands for coordination with iron(II) and cobalt(II) dichloride, forming complexes that exhibit catalytic activities towards ethylene reactivity. This includes both oligomerization and polymerization reactions, with variations in catalytic performance observed based on the substituents present on the aryl group linked to the imino group. The synthesis of these ligands and their metal complexes has been thoroughly characterized using techniques such as NMR, IR spectroscopy, elemental analysis, and X-ray diffraction analysis (Sun et al., 2007).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of derivatives of Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)-. Specifically, compounds synthesized from 2-(pyridine-2-ylamino)acetohydrazide have shown significant antimicrobial activity, as demonstrated by minimum inhibitory concentration (MIC) values. These findings suggest that the cyclization of hydrazide acid groups into 1,3,4-oxadiazole nuclei enhances antimicrobial effectiveness (Salimon et al., 2011).
Antiviral Activity
Another area of application is in antiviral research, where derivatives of Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)- have been explored for their potential antiviral properties. Compounds such as 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone have been synthesized and evaluated for cytotoxicity, anti-HSV1, and anti-HAV-MBB activities. These studies provide insights into the structural requirements for antiviral activity and open up new avenues for the development of antiviral agents (Attaby et al., 2006).
Eigenschaften
IUPAC Name |
1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-5(12)8-4-6-7(13-8)2-3-11-9(6)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWCCBXVKPYSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide](/img/structure/B3388182.png)
![2-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B3388187.png)
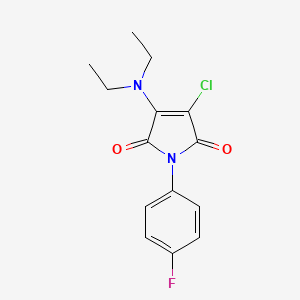
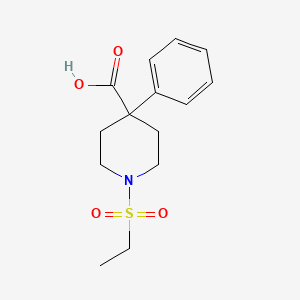
![ethyl 2-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B3388216.png)
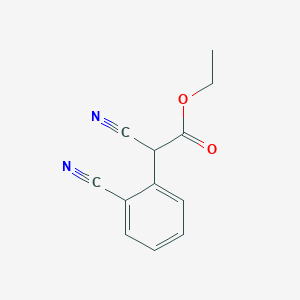
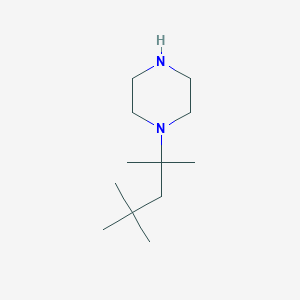
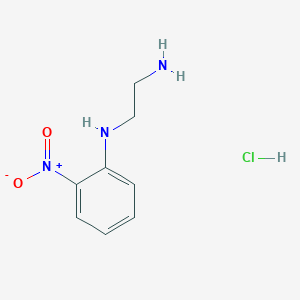
![N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B3388234.png)
![3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid](/img/structure/B3388249.png)
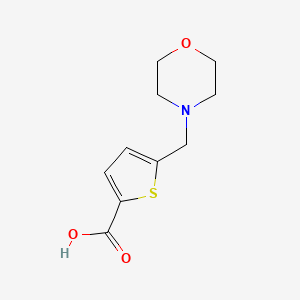

![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B3388267.png)
